Cas no 49637-59-4 (Phosphonic acid,P-phenyl-, diisooctyl ester)
49637-59-4 structure
Product Name:Phosphonic acid,P-phenyl-, diisooctyl ester
Numero CAS:49637-59-4
MF:C22H39O3P
MW:382.517028093338
CID:331104
PubChem ID:142682
Update Time:2025-04-19
Phosphonic acid,P-phenyl-, diisooctyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphonic acid,P-phenyl-, diisooctyl ester
- bis(2-methylheptoxy)phosphorylbenzene
- Phenyl diisooctyl phosphite
- bis(2-methylheptyl) phenylphosphonate
- Phosphonic acid, phenyl-, diisopropyl ester
- DTXSID80964313
- Phosphonic acid, phenyl-, diisooctyl ester
- 49637-59-4
-
- Inchi: 1S/C22H39O3P/c1-5-7-10-14-20(3)18-24-26(23,22-16-12-9-13-17-22)25-19-21(4)15-11-8-6-2/h9,12-13,16-17,20-21H,5-8,10-11,14-15,18-19H2,1-4H3
- Chiave InChI: LZZUSYKKZLCQHZ-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC=CC=1)(=O)(OCC(C)CCCCC)OCC(C)CCCCC
Proprietà calcolate
- Massa esatta: 382.26387
- Massa monoisotopica: 382.26368210g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 15
- Complessità: 356
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.7
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- PSA: 35.53
Phosphonic acid,P-phenyl-, diisooctyl ester Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
49637-59-4 (Phosphonic acid,P-phenyl-, diisooctyl ester) Prodotti correlati
- 1754-47-8(dioctyl phenylphosphonate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso